

Spectroscopic Properties of Sodium Tartrate Dihydrate: A Technical Guide

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Compound of Interest

Compound Name: Sodium tartrate dihydrate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **sodium tartrate dihydrate** ($C_4H_4Na_2O_6 \cdot 2H_2O$). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. **Sodium tartrate dihydrate** is widely used as a primary standard for Karl Fischer titration, an excipient in pharmaceutical formulations, and a reagent in various chemical syntheses.^{[1][2][3]} A thorough understanding of its spectroscopic characteristics is crucial for quality control, analytical method development, and material characterization.

Molecular Structure and Crystallography

Sodium tartrate dihydrate crystallizes in the orthorhombic space group $P2_12_12_1$ with four molecules per unit cell. The tartrate ion exists in a staggered conformation, and the sodium ions are coordinated to the carboxylate and hydroxyl groups of the tartrate anions, as well as to the water molecules. This intricate network of coordination and hydrogen bonding governs the material's solid-state properties and influences its spectroscopic signatures.

Molecular structure of the tartrate anion.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is a powerful tool for probing the molecular structure of **sodium tartrate dihydrate**. Both Infrared (IR) and Raman spectroscopy provide complementary

information about the vibrational modes of the tartrate anion and the water of hydration.

Infrared (IR) Spectroscopy

The IR spectrum of **sodium tartrate dihydrate** is characterized by strong absorptions corresponding to the O-H, C-H, C=O, and C-O stretching and bending vibrations.

Table 1: Summary of Major Infrared Absorption Bands for **Sodium Tartrate Dihydrate**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~3500 - 3200	Strong, Broad	O-H stretching (water of hydration and hydroxyl groups)
~2980 - 2900	Medium	C-H stretching
~1610	Strong	Asymmetric C=O stretching (carboxylate)
~1450	Medium	C-H bending
~1400	Strong	Symmetric C=O stretching (carboxylate)
~1120 - 1050	Strong	C-O stretching (C-OH and C-O-C)
Below 1000	Medium to Weak	Fingerprint region (various bending and skeletal modes)

Raman Spectroscopy

The Raman spectrum of **sodium tartrate dihydrate** provides valuable information about the non-polar vibrations within the molecule and the crystal lattice.

Table 2: Summary of Major Raman Bands for **Sodium Tartrate Dihydrate**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~3400 - 3200	Weak	O-H stretching
~2950	Strong	C-H stretching
~1410	Medium	Symmetric C=O stretching (carboxylate)
~1100 - 1000	Medium	C-C stretching
~900 - 800	Medium	C-C stretching and C-H bending
Below 400	Strong	Lattice vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the solution-state structure of sodium tartrate. The spectra are typically acquired in deuterium oxide (D₂O) to avoid interference from the solvent protons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of sodium tartrate in D₂O is simple, showing a single peak for the two equivalent methine protons.

Table 3: ¹H NMR Data for Sodium Tartrate in D₂O

Chemical Shift (ppm)	Multiplicity	Assignment
~4.3	Singlet	2 x CH

¹³C NMR Spectroscopy

The ¹³C NMR spectrum in D₂O shows two distinct signals corresponding to the carboxylate and the methine carbons.

Table 4: ¹³C NMR Data for Sodium Tartrate in D₂O

Chemical Shift (ppm)	Assignment
~180	2 x COO ⁻
~75	2 x CH(OH)

UV-Visible Spectroscopy

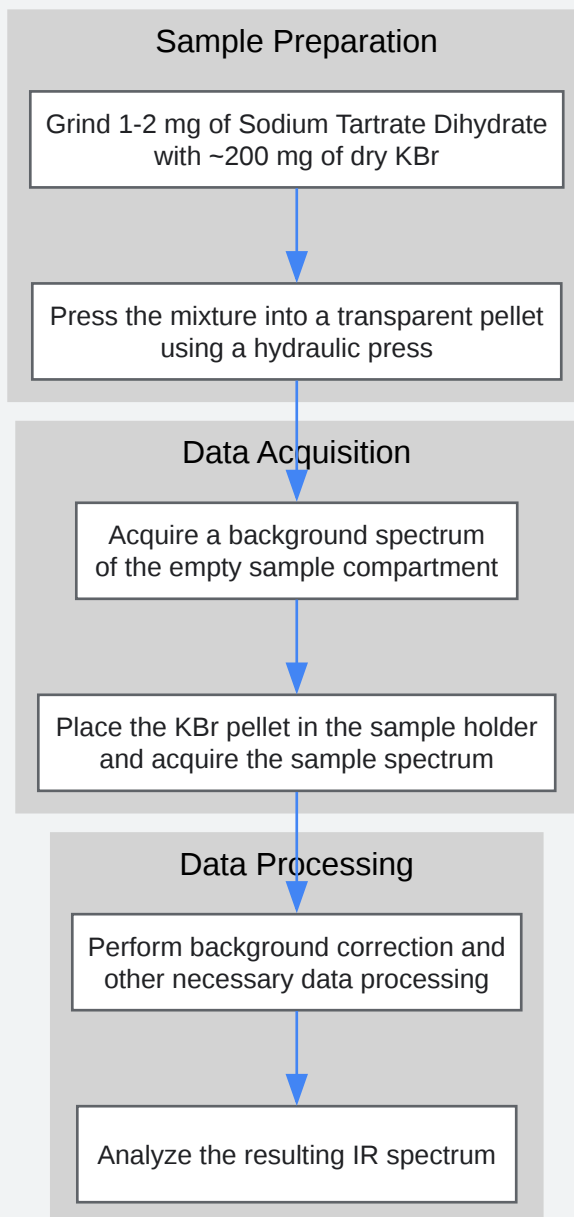
Sodium tartrate dihydrate is a salt of a fully saturated dicarboxylic acid. As such, it does not possess any chromophores that absorb significantly in the UV-Visible region (200-800 nm). The absence of π -systems or d-d electronic transitions results in a lack of characteristic absorption bands. Its UV-Vis spectrum is typically characterized by a featureless, low absorbance profile, making it a suitable non-absorbing excipient in formulations where the active pharmaceutical ingredient is analyzed by UV-Vis spectrophotometry. Any observed absorbance is generally attributed to scattering or impurities.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

FTIR Spectroscopy Workflow (KBr Pellet Method)



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FTIR Spectroscopy Workflow (KBr Pellet Method).

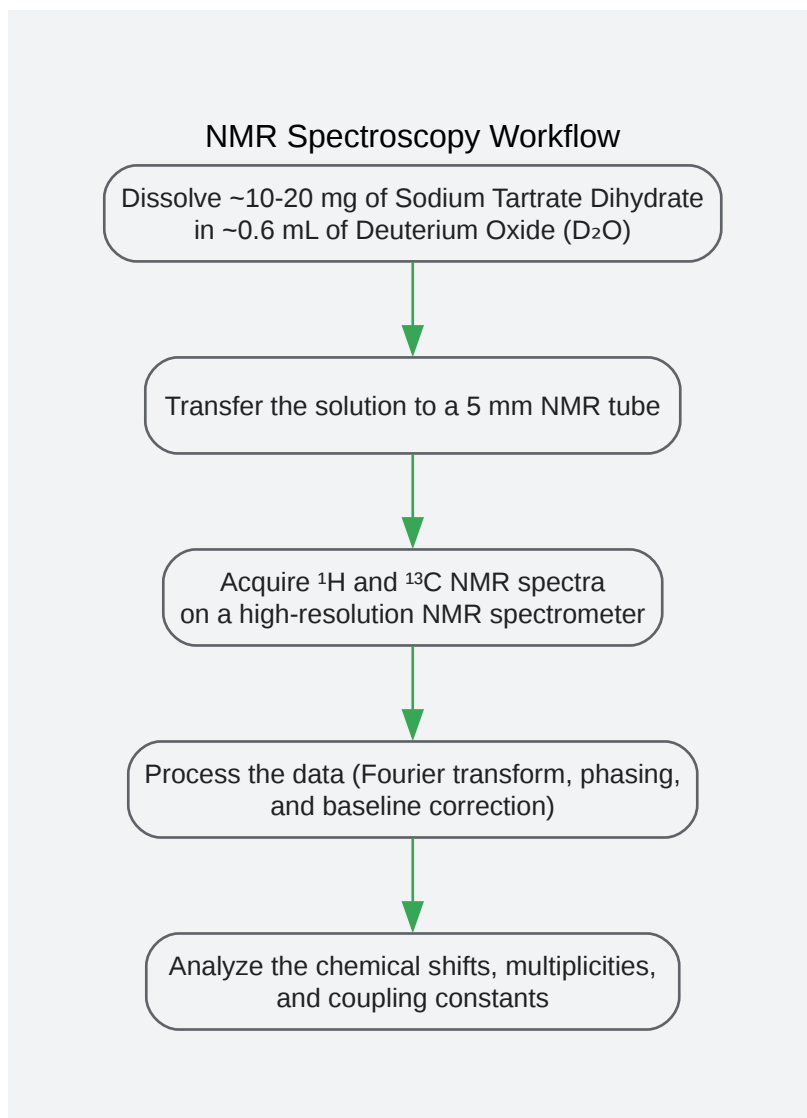
- Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **sodium tartrate dihydrate** with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
- Transfer the homogenous mixture to a pellet-forming die.
- Apply pressure using a hydraulic press to form a thin, transparent pellet.
- Instrumentation:
 - A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty sample compartment is recorded.
 - The KBr pellet is placed in the sample holder, and the sample spectrum is acquired.
 - Typically, spectra are collected over the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Raman Spectroscopy

- Sample Preparation:
 - A small amount of the crystalline powder is placed on a microscope slide or packed into a capillary tube.
- Instrumentation:
 - A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
- Data Acquisition:
 - The laser is focused on the sample.
 - The scattered light is collected and analyzed by the spectrometer.
 - Spectra are typically recorded over a Raman shift range of $200\text{--}3500\text{ cm}^{-1}$.

Nuclear Magnetic Resonance (NMR) Spectroscopy



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NMR Spectroscopy Workflow.

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **sodium tartrate dihydrate** in about 0.6 mL of deuterium oxide (D₂O).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:

- A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
 - Both ^1H and ^{13}C NMR spectra are acquired. A solvent suppression technique may be used for the ^1H spectrum to minimize the residual HDO signal.

UV-Visible Spectroscopy

- Sample Preparation:
 - Prepare a solution of **sodium tartrate dihydrate** in deionized water at a known concentration (e.g., 1 mg/mL).
- Instrumentation:
 - A double-beam UV-Visible spectrophotometer is used.
- Data Acquisition:
 - The spectrophotometer is blanked with deionized water.
 - The absorbance spectrum of the sample solution is recorded from 200 to 800 nm in a quartz cuvette.

Conclusion

The spectroscopic properties of **sodium tartrate dihydrate** are well-defined and provide a robust basis for its identification and characterization. The combination of vibrational and nuclear magnetic resonance spectroscopy offers a comprehensive understanding of its molecular structure in both the solid and solution states. The lack of significant UV-Visible absorbance is also a key characteristic of this compound. The data and protocols presented in this guide are intended to support the work of researchers and professionals in ensuring the quality and performance of materials and products that incorporate **sodium tartrate dihydrate**.

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References

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